2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide
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Overview
Description
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is an organic compound with the molecular formula C15H15ClN2O It is a derivative of acetamide and contains both amino and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-chlorobenzylamine reacts with the carboxyl group of phenylacetic acid to form the amide bond. This reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and may require solvents like dichloromethane (DCM) or dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetamide: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
4-Chlorobenzylamine: Contains the chlorophenyl group but lacks the acetamide moiety.
Phenylacetic acid: The parent compound from which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is derived.
Uniqueness
This compound is unique due to the presence of both the amino and chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15ClN2O |
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Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15ClN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19) |
InChI Key |
JMJFHAQBHWEMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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